molecular formula C16H26O6 B1178015 sds22+ protein CAS No. 135316-05-1

sds22+ protein

Cat. No.: B1178015
CAS No.: 135316-05-1
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Description

The sds22+ protein is a leucine-rich repeat (LRR) protein first identified in Schizosaccharomyces pombe (fission yeast) as a critical regulator of mitosis. It is encoded by the sds22+ gene, which is essential for the mid-mitotic transition, specifically the metaphase-to-anaphase progression . Structural analysis reveals that sds22+ consists of 22-amino acid leucine-rich repeats forming a helical scaffold, enabling dynamic protein-protein interactions . This 30–40 kDa protein (reported variably across studies) localizes to the insoluble nuclear fraction and directly associates with type 1 protein phosphatase (PP1) isoforms, such as Dis2 and Sds21 . Disruption of sds22+ leads to metaphase arrest, underscoring its non-redundant role in cell cycle regulation .

Properties

CAS No.

135316-05-1

Molecular Formula

C16H26O6

Synonyms

sds22+ protein

Origin of Product

United States

Comparison with Similar Compounds

Saccharomyces cerevisiae SDS22 (YCL027W)

The budding yeast homolog of sds22+ shares 46% sequence identity and retains the leucine-rich repeat structure . However, S. cerevisiae SDS22 exhibits functional divergence:

  • Molecular Weight : Predicted ~46 kDa (based on sequence), larger than fission yeast sds22+ .
  • PP1 Interaction : Regulates the mitotic function of yeast PP1 (Glc7) but is dispensable under high PP1 expression, unlike the essential sds22+ in S. pombe .
  • Biological Role: Conditional viability in budding yeast suggests a regulatory, non-essential role in mitotic exit, contrasting with the absolute requirement of sds22+ in fission yeast .

Table 1: Comparison of sds22+ with Structural Homologs

Protein Organism Molecular Weight PP1 Interaction Mitotic Role Essentiality
sds22+ S. pombe 30–40 kDa Activator Mid-mitotic transition Essential
SDS22 (YCL027W) S. cerevisiae ~46 kDa Regulatory Mitotic exit Non-essential
SmSds Schistosoma mansoni ~40 kDa Inhibitor G2/M checkpoint bypass Context-dependent

Schistosoma mansoni SmSds

The S. mansoni SmSds protein shares structural homology with sds22+ but exhibits antagonistic regulatory effects:

  • PP1 Interaction : Binds SmPP1 but inhibits its phosphatase activity in vitro, opposing sds22+’s activating role .
  • Functional Impact: Microinjection of SmSds into Xenopus oocytes disrupts the G2/M checkpoint, promoting germinal vesicle breakdown (GVBD), a mechanism distinct from sds22+’s mitotic progression role .

Functional Analogues

Saccharomyces cerevisiae EGP1

  • Biological Context : Unlike sds22+, EGP1 is implicated in nutrient signaling and cell size regulation, highlighting functional specialization among PP1 regulators .

Inhibitor-3 (I-3)

  • Mechanism : Inhibits PP1 via a metal-binding domain, contrasting with sds22+’s activation .
  • Role : Modulates PP1 in stress responses and apoptosis, diverging from sds22+’s mitotic specificity .

Other PP1 Regulatory Subunits

GARP Complex

  • Function : Regulates PP1 in TGFβ signaling and osteogenesis, unrelated to mitosis .
  • Divergence : Demonstrates PP1’s pleiotropic roles outside cell cycle regulation.

PPP1R2

  • Tissue Specificity : Inactivates PP1γ2 during sperm maturation, contrasting with sds22+’s nuclear mitotic role .

Key Research Findings and Controversies

Mechanistic Role : sds22+ acts as a PP1 cofactor, enabling substrate targeting through its LRR scaffold . In contrast, SmSds represses PP1, suggesting evolutionary divergence in regulatory strategies .

Essentiality : While sds22+ is indispensable in S. pombe, its homologs in S. cerevisiae and S. mansoni exhibit context-dependent roles, reflecting species-specific adaptations .

Molecular Weight Discrepancy : Reported variations (30 vs. 40 kDa) may arise from post-translational modifications or experimental methods (e.g., SDS-PAGE vs. sequence prediction) .

Q & A

Q. What is the primary functional role of SDS22+ in mitosis, and how is this experimentally validated?

SDS22+ is a leucine-rich repeat (LRR) protein essential for mid-mitotic transitions, primarily through its regulation of Protein Phosphatase 1 (PP1). Key studies in S. pombe show that SDS22+ depletion leads to premature sister chromatid separation and mitotic arrest, implicating its role in counteracting Aurora B kinase activity to stabilize kinetochore-microtubule interactions . Methodological validation includes:

  • PP1 binding assays (co-immunoprecipitation) .
  • RNAi/CRISPR-mediated knockdown to observe mitotic defects .
  • Phosphatase activity assays to quantify PP1 modulation .

Q. Which experimental models are most suitable for studying SDS22+ function?

  • Fission yeast (S. pombe) : Ideal for genetic manipulation and cell-cycle studies due to conserved mitotic mechanisms .
  • Mammalian cell lines : Used to study SDS22+ roles in sperm maturation (e.g., PP1γ2 inactivation in epididymal sperm) .
  • In vitro reconstitution systems : For structural analysis of SDS22+-PP1 complexes .

Q. How does SDS22+ structurally interact with PP1, and what techniques identify these interactions?

SDS22+ binds PP1 via its LRR domain, enhancing PP1's substrate specificity. Key methods include:

  • X-ray crystallography to resolve LRR-PP1 binding interfaces .
  • Site-directed mutagenesis of LRR domains to disrupt binding .
  • Isothermal titration calorimetry (ITC) to quantify binding affinity .

Q. What are the critical controls for experiments investigating SDS22+ knockout phenotypes?

  • Rescue experiments : Reintroducing wild-type SDS22+ to confirm phenotype specificity .
  • PP1 activity controls : Monitoring phosphatase activity in knockout vs. wild-type cells .
  • Cell-cycle synchronization : Using microtubule inhibitors (e.g., nocodazole) to isolate mitotic defects .

Q. How is SDS22+ expression and localization tracked during the cell cycle?

  • Fluorescent tagging (e.g., GFP-SDS22+) combined with live-cell imaging .
  • Immunofluorescence using anti-SDS22+ antibodies in fixed cells .
  • Western blotting across synchronized cell populations .

Advanced Research Questions

Q. How can contradictory findings about SDS22+ as a PP1 activator vs. inhibitor be resolved?

Context-dependent roles arise from SDS22+ interactions with PP1 isoforms (e.g., PP1γ2 inactivation in sperm vs. PP1 activation in mitosis). Strategies include:

  • Isoform-specific knockdowns to dissect functional divergence .
  • Proteomic profiling of SDS22+ interactomes under different conditions .
  • Structural comparisons of SDS22+-PP1 complexes across tissues .

Q. What experimental designs are recommended to study SDS22+ in Aurora B kinase regulation?

  • Aurora B inhibition assays : Treat cells with ZM447439 and monitor SDS22+-PP1 localization .
  • Microtubule destabilization : Assess SDS22+ recruitment to kinetochores via live imaging .
  • Phosphoproteomics : Identify SDS22+ phosphorylation sites regulated by Aurora B .

Q. How can researchers address SDS22+ redundancy with other PP1 regulators (e.g., Repo-Man)?

  • Double knockout studies in mammalian cells to assess synthetic lethality .
  • Biochemical competition assays to compare binding affinities of PP1 regulators .
  • Single-molecule imaging to visualize PP1-SDS22+ vs. PP1-Repo-Man dynamics .

Q. What methodologies identify post-translational modifications (PTMs) regulating SDS22+ activity?

  • Mass spectrometry (LC-MS/MS) : To detect phosphorylation, ubiquitination, or acetylation .
  • Phos-tag gels : Resolve phosphorylated SDS22+ isoforms .
  • Kinase/phosphatase inhibitors : Treat cells and monitor PTM changes via Western blot .

Q. How should conflicting data on SDS22+ roles in apoptosis vs. mitosis be analyzed?

  • Temporal resolution : Use time-lapse microscopy to distinguish apoptotic triggers from mitotic errors .
  • Tissue-specific knockout models : Compare SDS22+ function in somatic vs. germline cells .
  • Transcriptomic profiling : Link SDS22+ depletion to apoptotic pathway activation .

Data Analysis and Interpretation Tables

Q. Table 1: Conflicting Roles of SDS22+ in PP1 Regulation

ContextPP1 ActivityKey EvidenceReference
Mitosis (S. pombe)ActivationCo-IP shows SDS22+ enhances PP1 activity
Sperm MaturationInactivationSDS22+ binds and inactivates PP1γ2

Q. Table 2: Techniques for SDS22+ Interaction Studies

TechniqueApplicationExample StudyReference
CETSA (Cellular Thermal Shift Assay)Detects SDS22+-PP1 complex stabilityUsed in chemical proteomics workflows
Co-IP + Phosphatase AssayValidates functional PP1 modulationApplied in mitotic studies

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